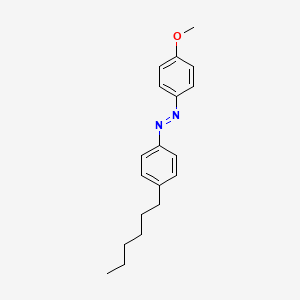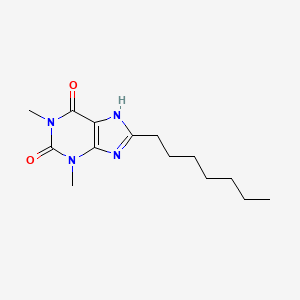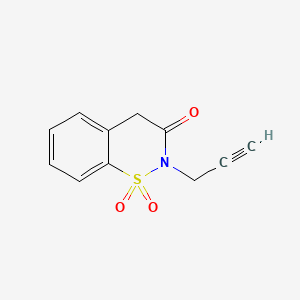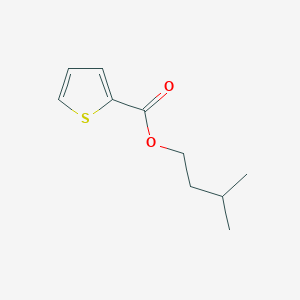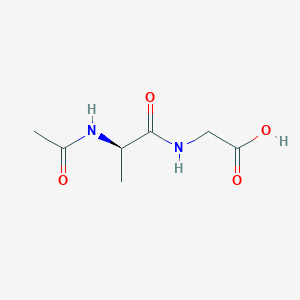
N-Acetyl-D-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-alanylglycine is a dipeptide compound composed of N-acetyl-D-alanine and glycine Dipeptides are molecules consisting of two amino acids linked by a single peptide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanylglycine typically involves the following steps:
Protection of Amino Groups: The amino groups of D-alanine and glycine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected D-alanine is acetylated to form N-acetyl-D-alanine. This is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-alanylglycine can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The acetyl group can be oxidized or reduced under specific conditions, altering the compound’s properties.
Substitution Reactions: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: D-alanine and glycine.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
N-Acetyl-D-alanylglycine has several scientific research applications, including:
Biochemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Materials Science: It is used in the synthesis of peptide-based materials with unique properties.
Biotechnology: It is used in the development of biosensors and other biotechnological applications.
Mécanisme D'action
The mechanism of action of N-Acetyl-D-alanylglycine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be recognized and processed by enzymes involved in peptide metabolism. The acetyl group may also play a role in modulating the compound’s activity by influencing its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine: A monosaccharide derivative with applications in biochemistry and medicine.
N-Acetyl-D-alanine: A single amino acid derivative with similar acetylation.
N-Acetyl-D-glycine: Another single amino acid derivative with acetylation.
Uniqueness
N-Acetyl-D-alanylglycine is unique due to its dipeptide structure, which allows it to exhibit properties distinct from single amino acid derivatives. Its combination of N-acetyl-D-alanine and glycine provides a unique set of chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
34385-72-3 |
|---|---|
Formule moléculaire |
C7H12N2O4 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-[[(2R)-2-acetamidopropanoyl]amino]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-4(9-5(2)10)7(13)8-3-6(11)12/h4H,3H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t4-/m1/s1 |
Clé InChI |
OJEZODIGGOJWJW-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)NCC(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




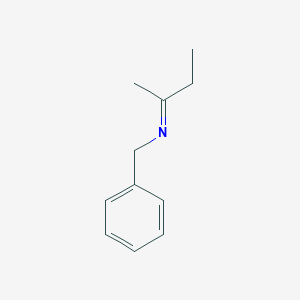

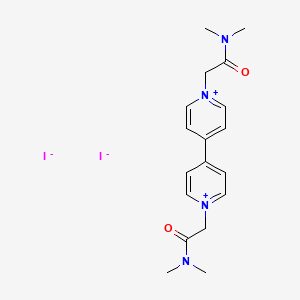
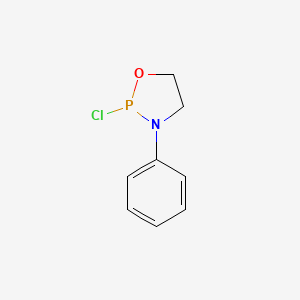
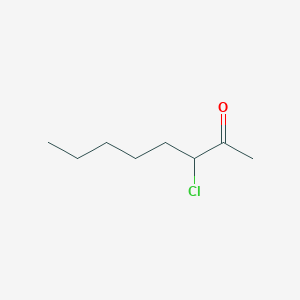
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
